

solubility and stability of 6-Amino-4-chloronicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-4-chloronicotinic acid

Cat. No.: B2375884

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **6-Amino-4-chloronicotinic Acid**

Introduction

6-Amino-4-chloronicotinic acid, identified by its CAS Number 1060808-94-7, is a substituted pyridine carboxylic acid.^{[1][2]} With the molecular formula $C_6H_5ClN_2O_2$, it presents as an off-white to white solid and serves as a key building block in organic synthesis.^{[2][3]} Its structure, featuring a carboxylic acid, an amino group, and a chlorine atom on a pyridine ring, imparts a unique combination of chemical properties that are critical for its application in drug discovery and materials science. Understanding the solubility and stability of this molecule is paramount for researchers in designing robust synthetic routes, developing stable formulations, and ensuring reliable analytical quantification.

This guide provides a comprehensive analysis of the physicochemical properties of **6-Amino-4-chloronicotinic acid**, offering both field-proven experimental protocols and an in-depth discussion of the chemical principles governing its behavior in various environments. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established chemical theory to provide a predictive and practical framework for the research scientist.

Part 1: Solubility Profile of 6-Amino-4-chloronicotinic Acid

The solubility of an active molecule is a critical determinant of its utility, affecting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The structure of **6-Amino-4-chloronicotinic acid**, possessing both a basic amino group and an acidic carboxylic acid group, suggests it is an amphoteric compound. This characteristic is the primary driver of its solubility behavior, especially in aqueous systems.

Predicted Qualitative Solubility

Based on its amphoteric nature and analysis of related structures, a qualitative solubility profile can be predicted:

- **Aqueous Solubility:** Expected to be low in neutral water. However, its solubility should increase significantly in both acidic and alkaline solutions due to the formation of highly soluble salts. In acidic media, the amino group is protonated, while in alkaline media, the carboxylic acid is deprotonated.^[4]
- **Organic Solvent Solubility:** The presence of polar functional groups suggests good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is likely to be soluble in alcohols such as methanol and ethanol, and sparingly soluble in less polar solvents like chloroform, and likely insoluble in non-polar solvents like hexanes.^[5] This profile is similar to that of the related compound, 6-Chloronicotinic acid.^[5]

Quantitative Solubility Data

Quantitative solubility data for **6-Amino-4-chloronicotinic acid** is not readily available in published literature. However, for the purpose of comparison and as a baseline for experimental design, the documented solubility of the structurally related 6-Chloronicotinic acid is presented below. The addition of an amino group in our target compound is expected to increase its polarity and may slightly alter these values.

Table 1: Quantitative Solubility of Structurally Related 6-Chloronicotinic Acid

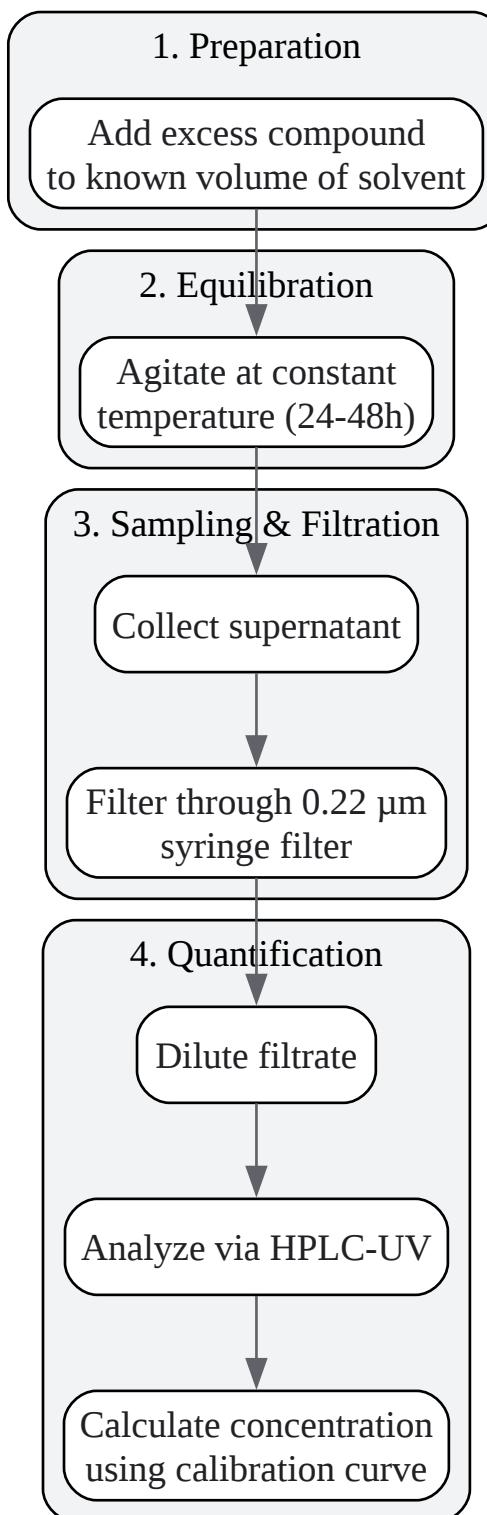
Solvent	Solubility (at 20°C)
Water	2 mg/mL
Ethanol	Soluble
Methanol	Soluble
DMSO	Soluble
Chloroform	Slightly Soluble

(Data sourced from ChemicalBook for CAS 5326-23-8)[5]

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of **6-Amino-4-chloronicotinic acid** in various solvents. The principle involves saturating a solvent with the compound and then quantifying the dissolved amount using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Methodology:


- Preparation:
 - Add an excess amount of **6-Amino-4-chloronicotinic acid** powder to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol) in a sealed glass vial. The excess solid should be clearly visible.
 - Causality: Using an excess of the solid ensures that the solution reaches equilibrium saturation.
- Equilibration:
 - Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours).

- Causality: Agitation ensures homogeneity and accelerates the dissolution process. A 24-48 hour period is typically sufficient to ensure equilibrium is reached for most compounds.
- Sample Collection and Preparation:
 - Allow the vials to stand for a short period to let undissolved solids settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) to remove all undissolved particles.
 - Causality: Filtration is a critical step. Failure to remove microscopic undissolved particles will lead to a significant overestimation of solubility.
- Quantification:
 - Dilute the clear filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.
 - Analyze the diluted sample by HPLC-UV. A reversed-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Self-Validation:

- The experiment should be performed in triplicate to ensure reproducibility.
- A calibration curve with a correlation coefficient (r^2) > 0.999 must be used for quantification.
- The stability of the compound in the solvent during the equilibration period should be confirmed by analyzing for potential degradation products.

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile of 6-Amino-4-chloronicotinic Acid

Stability testing is essential for determining a compound's shelf-life, storage conditions, and degradation pathways. Forced degradation, or stress testing, is a systematic way to accelerate this process and predict the likely degradation products.^[6]

Predicted Chemical Stability and Incompatibilities

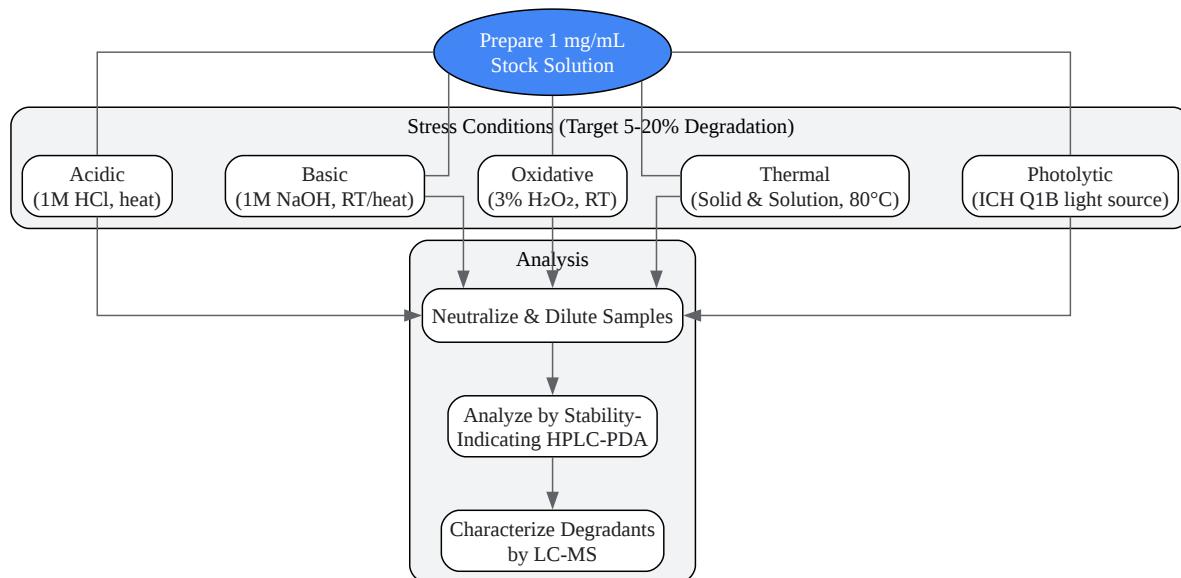
- Thermal Stability: The related 6-Aminonicotinic acid shows high thermal stability with a melting point over 300°C.^[7] It is plausible that **6-Amino-4-chloronicotinic acid** also possesses good thermal stability under dry conditions.
- Incompatibilities: As with its analogue 6-Chloronicotinic acid, this compound is expected to be incompatible with strong oxidizing agents.^[5] The amino group is particularly susceptible to oxidation.
- Storage: Based on vendor recommendations and the compound's nature, storage in a cool (2-8°C), dry, and dark environment is advisable to minimize degradation over time.^[2]

Plausible Degradation Pathways

While specific degradation pathways have not been published, the following are chemically plausible based on the molecule's functional groups:

- Hydrolysis: Under harsh acidic or basic conditions, particularly with heat, the chloro group could undergo nucleophilic aromatic substitution to yield 6-Amino-4-hydroxynicotinic acid.
- Oxidation: The primary amino group is a likely site for oxidative degradation, which could be initiated by agents like hydrogen peroxide, leading to N-oxides or other complex products.^[8]
- Photodegradation: Many pyridine derivatives are sensitive to light. UV radiation could provide the energy to initiate free-radical mechanisms, potentially leading to dechlorination or polymerization.
- Decarboxylation: At very high temperatures, the carboxylic acid group could be lost as CO₂, although this typically requires extreme conditions for aromatic acids.

Experimental Protocol for a Forced Degradation Study


This protocol is designed in accordance with ICH guidelines (Q1A) to identify potential degradation products and establish a stability-indicating analytical method.^[8] The goal is to achieve 5-20% degradation of the parent compound.^[9]

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **6-Amino-4-chloronicotinic acid** in a suitable solvent where it is highly soluble and stable (e.g., methanol or a 50:50 methanol:water mix) at a concentration of approximately 1 mg/mL.
- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60-80°C. Monitor at several time points (e.g., 2, 4, 8, 24 hours).
 - Base Hydrolysis: Mix the stock solution with 1 M NaOH and maintain at room temperature or gently heat (e.g., 40°C). Base-catalyzed reactions are often faster. Monitor frequently at early time points.
 - Oxidative Degradation: Treat the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature. Keep protected from light. Monitor at several time points.
 - Thermal Degradation: Expose the solid powder to dry heat (e.g., 80-100°C) for 24-48 hours. Also, reflux the stock solution at 80°C.
 - Photolytic Degradation: Expose the stock solution and solid powder to a calibrated light source as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
- Sample Processing:
 - At each time point, withdraw an aliquot of the stressed sample.
 - Neutralize the acid and base hydrolysis samples to prevent further degradation before analysis.

- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analysis:
 - Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
 - The method should be capable of separating the parent peak from all degradation product peaks. A photodiode array (PDA) detector is crucial for assessing peak purity and obtaining UV spectra of the degradants.
 - LC-MS analysis is highly recommended for the structural elucidation of significant degradation products.

Workflow for Forced Degradation Study

[Click to download full resolution via product page](#)

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

6-Amino-4-chloronicotinic acid is a molecule with significant potential in chemical synthesis. Its amphoteric nature dictates a pH-dependent solubility profile, a critical consideration for its use in aqueous reaction media or for formulation development. While appearing relatively stable under standard storage conditions, its functional groups—particularly the amino and chloro substituents—present plausible pathways for degradation under hydrolytic, oxidative, and photolytic stress. The experimental frameworks provided in this guide offer a robust starting point for any researcher seeking to thoroughly characterize the solubility and stability of this compound, enabling the development of reliable, reproducible, and scalable applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. 6-Amino-4-Chloronicotinic Acid|CAS 1060808-94-7 [rlavie.com]
- 3. appretech.com [appretech.com]
- 4. chembk.com [chembk.com]
- 5. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. innospk.com [innospk.com]
- 8. rjptonline.org [rjptonline.org]
- 9. biomedres.us [biomedres.us]
- To cite this document: BenchChem. [solubility and stability of 6-Amino-4-chloronicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2375884#solubility-and-stability-of-6-amino-4-chloronicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com